molecular formula C12H22O B1615949 (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene CAS No. 22882-89-9

(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene

Cat. No. B1615949
CAS RN: 22882-89-9
M. Wt: 182.3 g/mol
InChI Key: LOUIMJFJROISMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neryl ethyl ether is a monoterpenoid.

Scientific Research Applications

Catalytic Oxidation and Hydroformylation

  • Catalytic oxidation of 3,7-dimethylocta-1,6-diene using RhCl3–FeCl3 in oxygen produces methyl ketones. This process includes an alkene isomerization reaction (Mcquillin & Parker, 1975).
  • Hydroformylation of this compound yields good results with some accompanying alkene isomerization (Mcquillin & Parker, 1975).

Synthesis in Polymer Chemistry

  • 3,7-DMO has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its reactivity has been compared with other linear dienes, showing a drastic influence on productivity and activity (Dolatkhani, Cramail, & Deffieux, 1995).

Radical Additions

  • Radical additions to 3,7-dimethylocta-1,6-diene have been studied, showing distinct reactions with organic radicals generated by manganese(III) acetate oxidation. These reactions lead to various cyclopentane derivatives (Mcquillin & Wood, 1976).

Structural Analysis in Copolymers

  • The compound's incorporation and thermal characteristics in polymers, such as ethylene copolymerization, have been examined. Studies found a significant impact on copolymer crystallinity and mechanical properties based on its molar fraction in the copolymers (Cerrada et al., 2004).

Transition Metal Complexes and Catalysis

  • Transition metal complexes have been explored for the homopolymerization and copolymerization of olefins and non-conjugated dienes like 3,7-dimethylocta-1,6-diene. These studies have shed light on the effects of various catalytic systems on polymerization activity and diene incorporation rates (Santos et al., 2001).

properties

CAS RN

22882-89-9

Product Name

(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9-

InChI Key

LOUIMJFJROISMD-UHFFFAOYSA-N

SMILES

CCOCC=C(C)CCC=C(C)C

Canonical SMILES

CCOCC=C(C)CCC=C(C)C

Other CAS RN

22882-89-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
Reactant of Route 2
Reactant of Route 2
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
Reactant of Route 3
Reactant of Route 3
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
Reactant of Route 4
Reactant of Route 4
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
Reactant of Route 5
Reactant of Route 5
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
Reactant of Route 6
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.